Product packaging for 1-Iodo-3,3-dimethylbut-1-ene(Cat. No.:CAS No. 61382-45-4)

1-Iodo-3,3-dimethylbut-1-ene

Cat. No.: B8474407
CAS No.: 61382-45-4
M. Wt: 210.06 g/mol
InChI Key: PPXNRHIBULESIZ-UHFFFAOYSA-N
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Description

1-Iodo-3,3-dimethylbut-1-ene is a specialized organic compound with the molecular formula C6H11I and a molecular weight of 210.056 g/mol . This iodoalkene is characterized by its terminal vinyl iodide functional group and a sterically hindered 3,3-dimethylbutyl backbone, making it a valuable intermediate in synthetic organic chemistry . Its primary research applications are derived from its two reactive sites: the iodine atom is a good leaving group and can participate in cross-coupling reactions, while the carbon-carbon double bond is susceptible to electrophilic addition. This combination makes it a versatile building block for constructing more complex molecules, potentially for use in materials science and pharmaceutical research. Researchers value this compound for exploring new synthetic pathways and developing novel compounds with specific structural features. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. For specific property and safety data, please consult the product's Safety Data Sheet (SDS). For detailed inquiries and pricing, please contact us directly.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11I B8474407 1-Iodo-3,3-dimethylbut-1-ene CAS No. 61382-45-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61382-45-4

Molecular Formula

C6H11I

Molecular Weight

210.06 g/mol

IUPAC Name

1-iodo-3,3-dimethylbut-1-ene

InChI

InChI=1S/C6H11I/c1-6(2,3)4-5-7/h4-5H,1-3H3

InChI Key

PPXNRHIBULESIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C=CI

Origin of Product

United States

Synthetic Methodologies for 1 Iodo 3,3 Dimethylbut 1 Ene and Its Derivatives

Direct Iodination Approaches

Direct iodination aims to introduce an iodine atom onto a vinylic carbon in a single conceptual step. However, for a substrate like 3,3-dimethylbut-1-ene, this can be challenging due to the electronic nature of the double bond and potential side reactions.

Methods for Selective Vinylic Iodination

The direct addition of hydrogen iodide (HI) to 3,3-dimethylbut-1-ene is not a viable method for producing 1-iodo-3,3-dimethylbut-1-ene. This reaction proceeds via a carbocation intermediate. The initially formed secondary carbocation rapidly rearranges to a more stable tertiary carbocation, leading to the formation of 2-iodo-2,3-dimethylbutane (B3344076) as the major product, not the desired vinylic iodide. nih.govdoubtnut.com

Alternative methods for the direct conversion of C-H bonds to C-I bonds on an alkene are sought after. While hypervalent iodine(III) reagents are known to participate in the functionalization of alkenes, their direct and selective application for the synthesis of specific vinyl iodides like this compound from the parent alkene is not a commonly reported high-yield strategy. beilstein-journals.org Such reactions often require specific directing groups or electronic biases not present in 3,3-dimethylbut-1-ene.

Stereochemical Control in Vinylic Iodination

Achieving stereochemical control is paramount in the synthesis of vinyl iodides, as the geometry of the double bond is often retained in subsequent cross-coupling reactions. wikipedia.org When synthesizing a specific isomer, such as (E)- or (Z)-1-iodo-3,3-dimethylbut-1-ene, the chosen method must afford high levels of stereoselectivity.

For many vinylic iodination methods, particularly those starting from alkynes, the stereochemical outcome is dictated by the mechanism of the reaction (e.g., syn- or anti-addition). For instance, methods that proceed through a Wittig-type reaction or a hydrometalation-iodination sequence can offer high stereocontrol. wikipedia.orgsemanticscholar.org The Stork-Zhao olefination, a modification of the Wittig reaction, is known to produce (Z)-vinyl iodides with high selectivity. wikipedia.org Conversely, the Takai olefination, which uses iodoform and chromium(II) chloride, typically yields (E)-vinyl iodides with high stereoselectivity. wikipedia.org

Precursor-Based Synthetic Strategies

Given the limitations of direct iodination of the parent alkene, precursor-based strategies are the most effective and widely used methods for synthesizing this compound. These routes offer superior control over both regiochemistry and stereochemistry.

From Alkynes: Hydroiodination and Related Processes

The most common precursor for this compound is the corresponding terminal alkyne, 3,3-dimethyl-1-butyne (also known as tert-butylacetylene). The addition of HI across the triple bond is a primary strategy.

Regioselectivity of Hydroiodination:

Markovnikov Addition: The simple addition of one equivalent of HI to a terminal alkyne typically follows Markovnikov's rule, placing the iodine atom at the more substituted carbon. wikipedia.org For 3,3-dimethyl-1-butyne, this would yield 2-iodo-3,3-dimethylbut-1-ene, not the desired 1-iodo isomer.

Anti-Markovnikov Addition: To synthesize this compound, an anti-Markovnikov addition is required. This is generally achieved through multi-step procedures or by using specific catalytic systems. A rhodium-catalyzed anti-Markovnikov hydroiodination of terminal alkynes has been developed, which can provide either (E)- or (Z)-configured vinyl iodides depending on the ligand used. nih.govnih.govchemrxiv.orgresearchgate.net

Hydrometalation-Iodination Sequences: A reliable and stereoselective route to anti-Markovnikov vinyl iodides involves a two-step hydrometalation-iodination sequence.

Hydrozirconation-Iodination: This method involves the syn-addition of the Schwartz reagent (zirconocene hydrochloride, Cp₂ZrHCl) across the triple bond of 3,3-dimethyl-1-butyne. This places the zirconium metal on the terminal carbon, forming a vinylzirconium intermediate. Subsequent treatment with a source of electrophilic iodine, such as molecular iodine (I₂), replaces the zirconium with iodine with retention of configuration, yielding exclusively (E)-1-iodo-3,3-dimethylbut-1-ene. chemrxiv.orgorganic-chemistry.orgrsc.orgscribd.com

Hydroalumination/Hydroboration-Iodination: Similar to hydrozirconation, hydroalumination (using reagents like DIBAL-H) or hydroboration (using boranes like catecholborane or disiamylborane) followed by iodination can also produce the (E)-vinyl iodide. The initial hydrometalation step is a syn-addition, and the subsequent iodinolysis proceeds with retention of stereochemistry.

The table below summarizes these key precursor-based methods from alkynes.

MethodPrecursorReagentsProductRegioselectivityStereoselectivity
Rhodium-Catalyzed Hydroiodination3,3-dimethyl-1-butyne[Rh]-catalyst, Ligand, HI surrogate(E)- or (Z)-1-Iodo-3,3-dimethylbut-1-eneAnti-MarkovnikovHigh (E or Z depending on ligand)
Hydrozirconation-Iodination3,3-dimethyl-1-butyne1. Cp₂ZrHCl (Schwartz Reagent) 2. I₂(E)-1-Iodo-3,3-dimethylbut-1-eneAnti-MarkovnikovHigh (E)
Hydroalumination-Iodination3,3-dimethyl-1-butyne1. DIBAL-H 2. I₂(E)-1-Iodo-3,3-dimethylbut-1-eneAnti-MarkovnikovHigh (E)

Functional Group Interconversions Leading to Vinylic Iodides

Vinylic iodides can be synthesized by transforming other functional groups already positioned on a suitable carbon skeleton.

From Aldehydes: The aldehyde 3,3-dimethylbutanal can serve as a precursor.

Takai Olefination: This reaction uses iodoform (CHI₃) and chromium(II) chloride (CrCl₂) to convert an aldehyde into an (E)-vinyl iodide. wikipedia.org

Stork-Zhao Olefination: This modified Wittig reaction, using an ylide derived from iodoform, can produce (Z)-vinyl iodides with high selectivity. wikipedia.org

Corey-Fuchs Reaction: While primarily used to generate terminal alkynes from aldehydes, the intermediate 1,1-dihaloalkene can sometimes be manipulated to yield a vinyl halide. A more direct application involves converting the aldehyde to the alkyne, followed by one of the hydroiodination methods described above. rsc.org

From Ketones: The Barton hydrazone iodination method allows for the conversion of ketones into vinyl iodides. wikipedia.org This would involve forming a hydrazone from a suitable ketone (e.g., 1-acetyl-2,2-dimethylcyclopropane, which could rearrange), followed by treatment with iodine.

Halide Exchange: If the corresponding vinyl bromide or chloride is available, a halide exchange reaction can be employed. Copper(I)-catalyzed reactions are effective for converting vinyl bromides into vinyl iodides stereospecifically using reagents like potassium iodide or sodium iodide. organic-chemistry.org

Synthesis of Related Iodo-Alkenes and Iodo-Dienes

The methodologies used to synthesize this compound can be extended to create more complex iodo-alkenes and iodo-dienes. For example, this compound itself can be a building block for iodo-dienes through cross-coupling reactions.

A direct synthesis of 3-iodo-1,3-dienes has been reported starting from α-allenols using zinc(II) iodide. mdpi.com This method involves the coordination of the zinc salt to the allene, followed by rearrangement and elimination to form the iodinated diene structure. Another approach involves the oxidative addition of a titanium complex to α-allenyl carbonates, followed by reaction with molecular iodine to yield 2-iodo-1,3-dienes. mdpi.com Furthermore, the diiodination of alkynes using ammonium persulfate and an iodide source can produce (E)-diiodoalkenes. organic-chemistry.org These methods highlight the versatility of iodine-based transformations in generating a diverse range of unsaturated iodo-compounds.

Stereoselective Synthesis of (E)-1-Azido-3,3-dimethylbut-1-ene via Hydroboration

The synthesis of (E)-1-azido-3,3-dimethylbut-1-ene can be achieved through a multi-step process commencing with the hydroboration of an alkyne. This method provides high stereoselectivity, yielding the desired (E)-isomer. The general strategy involves the anti-Markovnikov addition of a borane (B79455) reagent across the triple bond of 3,3-dimethyl-1-butyne.

The initial hydroboration step utilizes a sterically hindered borane, such as dicyclohexylborane or disiamylborane, to ensure monoaddition to the alkyne. This reaction forms an alkenylborane intermediate with the boron atom attached to the terminal carbon. The subsequent treatment of this intermediate with iodine and sodium azide leads to the formation of the vinyl azide. The reaction proceeds with retention of configuration, ensuring the (E)-stereochemistry of the final product.

A key aspect of this transformation is the in-situ formation of an iodinating agent that reacts with the organoborane. The presence of a base is crucial for the final elimination and product formation. This method highlights the versatility of organoboranes as intermediates in the stereoselective synthesis of functionalized alkenes.

Table 1: Reaction Scheme for (E)-1-Azido-3,3-dimethylbut-1-ene Synthesis

StepReactantReagentsIntermediate/ProductKey Feature
13,3-Dimethyl-1-butyneDicyclohexylborane(E)-(3,3-Dimethylbut-1-en-1-yl)dicyclohexylboraneStereoselective syn-addition
2Alkenylborane IntermediateIodine, Sodium Azide(E)-1-Azido-3,3-dimethylbut-1-eneIodination followed by azidation with retention of stereochemistry

Stereoselective Synthesis of 2-Substituted 1-Iodo-1,3-Dienes

A method for the stereoselective synthesis of 2-substituted 1-iodo-1,3-dienes involves the addition of MeMgSnBu3 to conjugated terminal enynes. clockss.org This reaction proceeds with high stereoselectivity when the reaction temperature is carefully controlled.

The process begins with the addition of MeMgSnBu3 to a conjugated enyne in the presence of a copper cyanide (CuCN) catalyst at -20 °C. clockss.org This forms a 2-methylmagnesium-1-tributylstannyl alkene intermediate. This intermediate can then be treated with various electrophiles to introduce a substituent at the 2-position. Subsequent iodinolysis of the stannyl group yields the desired 2-substituted 1-iodo-1,3-diene. clockss.org The reactions are highly stereoselective, provided the temperature is maintained at –20 °C before extraction. clockss.org For instance, the resulting (1E,3E)-1-iodo-2-methyl-6-phenyl-1,3-hexadiene was isolated as a single product with a 91% yield. clockss.org

It has been noted that thermal isomerization can occur if the reaction is conducted at higher temperatures, such as 0 °C, affecting the stereochemical purity of the product. clockss.org

Table 2: Synthesis of Various 2-Substituted 1-Iodo-1,3-dienes

ElectrophileProductYield (%)
MeI(1E,3E)-1-Iodo-2-methyl-6-phenyl-1,3-hexadiene91
Chloromethyl benzyl ether3b65
Oxirane3c71
Cyclopentenone3d67
Cyclohexenone3f61
Data sourced from Kawahama and Uenishi, 2012. clockss.org

Preparation of (E)-1-Iodo-3,3-dimethylbut-1-ene via Established Procedures

An established and reliable method for the preparation of (E)-1-iodo-3,3-dimethylbut-1-ene is the hydroboration-iodination of 3,3-dimethyl-1-butyne. This two-step, one-pot procedure offers excellent control over regioselectivity and stereoselectivity.

The reaction is initiated by the syn-addition of a borane reagent, such as borane-tetrahydrofuran complex (BH3·THF) or disiamylborane, to 3,3-dimethyl-1-butyne. masterorganicchemistry.comlibretexts.org This step is regioselective, with the boron atom adding to the less substituted, terminal carbon of the alkyne due to both steric and electronic effects. libretexts.org This forms a trialkenylborane intermediate.

In the second step, the intermediate is treated with iodine in the presence of a base, typically sodium hydroxide. The base facilitates the formation of an "ate" complex, which then undergoes rearrangement and subsequent reaction with iodine to replace the boron atom with an iodine atom. This iodination step proceeds with retention of the double bond geometry established during the hydroboration step, resulting in the exclusive formation of the (E)-isomer of this compound.

Table 3: General Procedure for (E)-1-Iodo-3,3-dimethylbut-1-ene

StepReagents & ConditionsPurpose
Hydroboration 3,3-Dimethyl-1-butyne, Borane reagent (e.g., BH3·THF), Anhydrous THF, 0 °C to room temperatureRegio- and stereoselective formation of the alkenylborane intermediate.
Iodination Aqueous Sodium Hydroxide (NaOH), Iodine (I2) solution in THFConversion of the C-B bond to a C-I bond with retention of configuration.

Reactivity and Transformation of 1 Iodo 3,3 Dimethylbut 1 Ene

Cross-Coupling Reactions of 1-Iodo-3,3-dimethylbut-1-ene

This compound, as a vinylic iodide, is a versatile substrate for a variety of transition metal-catalyzed cross-coupling reactions. wikipedia.org These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. The high reactivity of the carbon-iodine bond, which is the weakest among the carbon-halogen bonds, allows these couplings to proceed under milder conditions compared to analogous vinyl bromides or chlorides. wikipedia.org

The Negishi coupling is a powerful reaction that forms carbon-carbon bonds by coupling organic halides with organozinc compounds, typically catalyzed by nickel or palladium complexes. wikipedia.org This reaction is noted for its high functional group tolerance and allows for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org

The geometry and steric hindrance of the substrates can significantly impact the efficiency of Negishi couplings. (Z)-1-Iodo-3,3-dimethylbut-1-ene is considered a sterically hindered alkenyl halide. Research has shown that when using a standard catalyst like PdCl₂(PPh₃)₂ alone, the coupling of this substrate with alkylzinc halides results in low conversions, even after prolonged reaction times of up to 48 hours. nih.gov

However, with a modified catalyst system, the reaction proceeds efficiently. Notably, the coupling of sterically hindered (Z)-1-iodo-3,3-dimethylbut-1-ene with various alkylzinc iodides can afford stereoisomerically pure cross-coupled products in good yields. nih.gov This demonstrates that while steric hindrance poses a challenge, it can be overcome with appropriate catalytic conditions. nih.gov

Alkenyl HalideAlkylzinc IodideProductYieldConditions
(Z)-1-Iodo-3,3-dimethylbut-1-enen-Decylzinc iodide(Z)-5,5-Dimethylhexadec-3-ene75%PdCl₂(PPh₃)₂ / TMEDA, rt, 24 h
(Z)-1-Iodo-3,3-dimethylbut-1-enePhenethylzinc iodide(Z)-5,5-Dimethyl-1-phenylhex-3-ene78%PdCl₂(PPh₃)₂ / TMEDA, rt, 24 h

The choice of ligands and additives is critical in controlling the outcome of Negishi couplings, particularly concerning yield and the preservation of stereochemistry. nih.gov For the coupling of Z-alkenyl halides, the ligand system can unexpectedly lead to erosion of the olefin geometry. nih.gov

The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) has been identified as a crucial factor for achieving high yield and stereoisomeric purity in the Negishi coupling of (Z)-1-Iodo-3,3-dimethylbut-1-ene. nih.gov When a stoichiometric amount (1.1 equivalents) of TMEDA is used in conjunction with a PdCl₂(PPh₃)₂ catalyst, a virtually complete maintenance of the Z-olefin geometry is observed. nih.gov TMEDA is believed to act as a coordinating ligand for both the palladium catalyst and the stoichiometric zinc, which is critical for controlling selectivity. nih.govnih.gov Furthermore, the presence of TMEDA prevents undesired side reactions, such as the migration of the double bond, which can be observed in its absence. nih.gov

Other additives, such as N-Methylimidazole (NMI), have also been employed in palladium-catalyzed Negishi cross-coupling reactions to enhance performance, particularly in systems involving unactivated alkyl halides. organic-chemistry.orgresearchgate.netnih.gov

CatalystAdditiveResulting Z/E Ratio
PdCl₂(PPh₃)₂None98/2
PdCl₂(Amphos)₂None68/32
PdCl₂(PCy₃)₂None33/67
PdCl₂(PPh₃)₂TMEDA (1.1 equiv)>99/1
PdCl₂(PPh₃)₂Et₃N (1.1 equiv)98/2

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org It is a highly reliable method for the synthesis of conjugated enynes and arylalkynes. wikipedia.orglibretexts.org

Vinyl iodides are the most reactive substrates among vinyl halides for the Sonogashira coupling due to the lower C-I bond dissociation energy. wikipedia.orgwikipedia.org This makes this compound an excellent candidate for this transformation. The reaction with a terminal alkyne would proceed with retention of the double bond's configuration, allowing for the stereoselective synthesis of 1,3-enyne derivatives. This method is widely applied in the synthesis of complex molecules, including natural products and pharmaceuticals. wikipedia.org

Beyond the Negishi and Sonogashira reactions, vinylic iodides like this compound are valuable precursors in a range of other transition metal-catalyzed cross-coupling reactions. wikipedia.orgthermofisher.com The high reactivity of the C-I bond generally allows these reactions to be performed under milder conditions than with other vinyl halides. wikipedia.org

Suzuki Coupling: This reaction involves the coupling of the vinylic iodide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.org

Stille Coupling: This reaction pairs the vinylic iodide with an organostannane (organotin) reagent, catalyzed by palladium. wikipedia.orgumb.edu

Heck Reaction: In this reaction, the vinylic iodide is coupled with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene. wikipedia.orgumb.edu

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) as the coupling partner with the vinylic iodide, typically catalyzed by nickel or palladium complexes. thermofisher.comumb.edu

Palladium-Catalyzed Negishi Couplings of (Z)-1-Iodo-3,3-dimethylbut-1-ene

Electrophilic Additions to Unsaturated Systems Related to this compound

While the cross-coupling reactions exploit the reactivity of the carbon-iodine bond, the carbon-carbon double bond in this compound and related compounds allows for electrophilic addition reactions. researchgate.net In an electrophilic addition, the π-bond of the alkene acts as a nucleophile, attacking an electrophile. dalalinstitute.com

A highly illustrative example is the reaction of the parent alkene, 3,3-dimethylbut-1-ene , with hydrogen iodide (HI). youtube.comdoubtnut.com This reaction does not simply yield the product predicted by Markovnikov's rule. Instead, it proceeds through a mechanism involving a carbocation rearrangement.

The mechanism unfolds as follows:

Protonation: The double bond attacks the electrophilic hydrogen of HI. The proton adds to the terminal carbon (C1), forming a secondary carbocation on C2. This initial step follows Markovnikov's rule, which favors the formation of the more substituted carbocation. doubtnut.com

Carbocation Rearrangement: The resulting secondary carbocation is less stable than a tertiary carbocation. A rapid 1,2-methyl shift occurs, where a methyl group from the adjacent quaternary carbon (C3) migrates to the positively charged C2. This rearrangement transforms the secondary carbocation into a more stable tertiary carbocation at C3. youtube.comaskfilo.com

Nucleophilic Attack: The iodide ion (I⁻) then acts as a nucleophile, attacking the stable tertiary carbocation. doubtnut.com

This mechanistic pathway results in the formation of 2-iodo-2,3-dimethylbutane (B3344076) as the major product, rather than the unrearranged 2-iodo-3,3-dimethylbutane. youtube.com This outcome underscores the critical role of carbocation stability and rearrangement in the electrophilic additions of unsaturated systems containing the neopentyl framework.

Regioselectivity and Steric Effects in Iodonium (B1229267) Nitrate (B79036) Additions to 3,3-Dimethylbut-1-ene

The addition of iodonium nitrate (INO₃) to alkenes is a trans-stereospecific electrophilic addition. researchgate.net The regioselectivity of this reaction is highly sensitive to steric hindrance, often leading to anti-Markovnikov products. researchgate.net In the case of 3,3-dimethylbut-1-ene, the bulky tert-butyl group at the C3 position sterically shields the adjacent C2 carbon of the double bond.

This steric hindrance directs the electrophilic iodine (I⁺) to attack the less hindered terminal C1 carbon. The reaction proceeds through a cyclic iodonium ion intermediate. The subsequent nucleophilic attack by the nitrate ion (NO₃⁻) or a solvent molecule like pyridine (B92270) occurs at the more substituted C2 carbon, resulting in a net anti-Markovnikov addition. researchgate.net The stereochemistry of the addition is trans, with the iodine and the nitrate group adding to opposite faces of the original double bond.

Carbocation Rearrangements in Hydrohalogenation of 3,3-Dimethylbut-1-ene

The hydrohalogenation of 3,3-dimethylbut-1-ene with reagents like hydrogen bromide (HBr) or hydrogen iodide (HI) is a classic example of a reaction proceeding through a carbocation rearrangement. study.comchemistrysteps.com The reaction mechanism involves several distinct steps that lead to a product with a rearranged carbon skeleton.

Initially, the electrophilic addition of a proton (H⁺) to the alkene double bond occurs. Following Markovnikov's rule, the proton adds to the carbon atom with the greater number of hydrogen atoms (C1), leading to the formation of a secondary carbocation at C2. youtube.comyoutube.com This secondary carbocation, however, is positioned next to a quaternary carbon (C3) bearing three methyl groups.

Due to the greater stability of a tertiary carbocation, a rapid 1,2-methyl shift occurs. libretexts.orgdoubtnut.com In this step, one of the methyl groups from C3 migrates with its pair of bonding electrons to the adjacent positively charged C2 carbon. libretexts.org This rearrangement, a type of Wagner-Meerwein rearrangement, transforms the less stable secondary carbocation into a more stable tertiary carbocation at C3. libretexts.orgstudy.com Finally, the nucleophilic halide ion (e.g., I⁻ or Br⁻) attacks the tertiary carbocation, yielding the final rearranged product, such as 2-iodo-2,3-dimethylbutane. youtube.comdoubtnut.com

ReactionPredicted Markovnikov Product (Unrearranged)Observed Major Product (Rearranged)Reference
Addition of HBr2-Bromo-3,3-dimethylbutane2-Bromo-2,3-dimethylbutane study.com
Addition of HI2-Iodo-3,3-dimethylbutane2-Iodo-2,3-dimethylbutane youtube.comdoubtnut.com
Acid-Catalyzed Hydration (H₂O, H⁺)3,3-Dimethylbutan-2-ol2,3-Dimethylbutan-2-ol study.comaskfilo.com

Hydroboration and Hydrofunctionalization Reactions

Hydroboration represents a pivotal method for the hydrofunctionalization of alkenes, offering complementary regioselectivity to acid-catalyzed additions.

Formation of Boron-Containing Derivatives and their Synthetic Utility

The hydroboration of 3,3-dimethylbut-1-ene involves the addition of a borane (B79455) reagent, such as BH₃, across the double bond. wikipedia.org This reaction exhibits anti-Markovnikov regioselectivity, where the boron atom attaches to the less substituted carbon (C1) and the hydrogen atom adds to the more substituted carbon (C2). masterorganicchemistry.com This outcome is dictated by both steric factors—the bulky boron moiety preferentially adds to the less hindered terminal carbon—and electronic effects. umich.edu

The reaction typically proceeds until all B-H bonds are consumed, with one molecule of borane reacting with three molecules of the alkene to form a trialkylborane, specifically tris(3,3-dimethylbutyl)borane. youtube.com These organoborane intermediates are highly versatile in organic synthesis. univ-rennes.fr A primary application is their subsequent oxidation, commonly achieved using hydrogen peroxide (H₂O₂) in a basic solution, to yield alcohols. masterorganicchemistry.com This hydroboration-oxidation sequence converts 3,3-dimethylbut-1-ene into 3,3-dimethylbutan-1-ol, the anti-Markovnikov alcohol product. masterorganicchemistry.com

Applications in Stereodirected Synthesis with Organoboranes

A defining characteristic of hydroboration is its stereospecificity. The addition of the boron and hydrogen atoms to the double bond occurs in a concerted fashion from the same side, a process known as syn-addition. masterorganicchemistry.commasterorganicchemistry.com This stereocontrol is fundamental to its use in stereodirected synthesis. univ-rennes.fr

When the newly formed carbon-boron bond is subsequently cleaved and replaced by another functional group, such as a hydroxyl group during oxidation, the original stereochemistry is retained. This means the hydroxyl group takes the same stereochemical position previously occupied by the boron atom. For a substrate like 3,3-dimethylbut-1-ene, this syn-addition mechanism ensures a predictable spatial arrangement of the added atoms, a principle that is critical when constructing complex molecules with specific stereochemistry. umich.edu

Iron-Catalyzed Dehydrogenative Borylation Utilizing 3,3-Dimethylbut-1-ene as a Hydrogen Acceptor

Dehydrogenative borylation is a transition-metal-catalyzed reaction that forms vinyl or aryl boronate esters from unsaturated or aromatic substrates, respectively, with the concurrent release of hydrogen gas (H₂). researchgate.netresearchgate.net Iron complexes have emerged as effective catalysts for this transformation. researchgate.netacs.orgacs.org

A key challenge in dehydrogenative borylation is that the H₂ byproduct can participate in a competing hydrogenation reaction, reducing the starting material or the desired product. researchgate.net To circumvent this, a sacrificial hydrogen acceptor is often added to the reaction mixture. sci-hub.se This acceptor is an easily hydrogenated compound that effectively removes H₂ from the system, allowing the dehydrogenative process to proceed efficiently. Norbornene is a commonly used sacrificial acceptor for this purpose. researchgate.netsci-hub.se In some systems, an excess of the alkene substrate itself can act as the hydrogen acceptor; for instance, in the dehydrogenative borylation of styrene (B11656), some styrene is reduced to ethylbenzene. sci-hub.se While 3,3-dimethylbut-1-ene can be hydrogenated and could theoretically serve this role, its primary function in such catalytic systems is typically as the substrate undergoing borylation rather than as an intentionally added sacrificial acceptor.

Other Key Transformations

Beyond the reactions detailed above, 3,3-dimethylbut-1-ene undergoes other standard alkene transformations. Acid-catalyzed hydration, for example, proceeds via the same rearranged tertiary carbocation seen in hydrohalogenation to yield 2,3-dimethylbutan-2-ol as the major product. study.comaskfilo.com This contrasts with the anti-Markovnikov alcohol obtained from hydroboration-oxidation. Other reactions include epoxidation to form an epoxide at the C1-C2 position and ozonolysis, which would cleave the double bond to produce formaldehyde (B43269) and tert-butyl methyl ketone. pearson.com

The title compound, this compound, as a vinyl iodide, is a valuable substrate for carbon-carbon bond-forming cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, enabling the synthesis of more complex substituted alkenes.

Enantioselective Additions Involving Vinylzinc Reagents Derived from Bulky Terminal Alkynes (e.g., (E)-(3,3-dimethylbut-1-enyl)(ethyl)zinc)

Vinylzinc reagents are valuable intermediates for forming carbon-carbon bonds. Those derived from bulky terminal alkynes, such as 3,3-dimethyl-1-butyne, are particularly useful in stereoselective synthesis. The synthesis of the corresponding vinylzinc species, (E)-(3,3-dimethylbut-1-enyl)(ethyl)zinc, is typically achieved through a two-step process involving hydrozirconation followed by transmetalation.

Initially, the terminal alkyne undergoes hydrozirconation with Schwartz's reagent (Cp₂ZrHCl), which proceeds with high regioselectivity and syn-addition to yield the (E)-vinylzirconium intermediate. rsc.orgnih.gov This organozirconium compound can then be transmetalated with a dialkylzinc reagent, such as diethylzinc (B1219324) (Et₂Zn), to generate the desired (E)-vinylzinc reagent. rsc.orgresearchgate.net

These bulky vinylzinc reagents are effective in the enantioselective addition to aldehydes, yielding chiral allylic alcohols. rsc.org The success of these asymmetric transformations hinges on the use of a chiral catalyst. A study utilizing N-acylethylenediamine-based ligands, derived from amino acids, found them to be effective catalysts for this reaction. One optimized ligand catalyzed the addition of (E)-(3,3-dimethylbut-1-enyl)(ethyl)zinc to 2-naphthaldehyde, producing the corresponding (R,E)-allylic alcohol with 89% enantiomeric excess (ee). rsc.orgnih.gov This demonstrates that ligands can be tailored to be particularly effective for reactions involving sterically demanding vinylzinc reagents. acs.orgrsc.orgnih.gov

The enantioselectivity of these additions is influenced by several factors, including the structure of the aldehyde, the specific vinylzinc reagent, and the chiral ligand or catalyst employed. The data below summarizes representative results for the addition of (E)-(3,3-dimethylbut-1-enyl)(ethyl)zinc to various aldehydes using a specific N-acylethylenediamine-based ligand catalyst. rsc.org

AldehydeProductYield (%)Enantiomeric Excess (ee, %)
2-Naphthaldehyde(R,E)-4,4-dimethyl-1-(naphthalen-2-yl)pent-2-en-1-ol8089
4-Chlorobenzaldehyde(R,E)-1-(4-chlorophenyl)-4,4-dimethylpent-2-en-1-ol8088
2-Thiophenecarboxaldehyde(R,E)-4,4-dimethyl-1-(thiophen-2-yl)pent-2-en-1-ol6486
Cyclohexanecarboxaldehyde(R,E)-1-cyclohexyl-4,4-dimethylpent-2-en-1-ol4073

Isomerization and Exchange Reactions of Related Alkenes (e.g., 3,3-Dimethylbut-1-ene)

The isomerization and exchange reactions of 3,3-dimethylbut-1-ene, the parent alkene of this compound, provide insight into the behavior of this sterically hindered structural motif under various catalytic conditions. The reaction of 3,3-dimethylbut-1-ene can lead to skeletal rearrangement, forming more stable, branched isomers.

When 3,3-dimethylbut-1-ene reacts with acids like dilute aqueous H₂SO₄ or HI, protonation of the double bond initially forms a secondary carbocation. nih.govnih.gov This intermediate rapidly undergoes a 1,2-methyl shift to generate a more stable tertiary carbocation. nih.govnih.gov This rearranged carbocation can then be trapped by a nucleophile (like water or iodide) or lose a proton to yield rearranged alkene products, such as 2,3-dimethylbut-2-ene and 2,3-dimethylbut-1-ene. nih.govnih.gov

Studies over solid catalysts, such as copper-exchanged X-type zeolites (CuX), have shown that 3,3-dimethylbut-1-ene isomerizes at elevated temperatures (e.g., 417 K) to 2,3-dimethylbut-1-ene and 2,3-dimethylbut-2-ene. nih.govorganic-chemistry.org These reactions are believed to proceed through carbonium ion-like intermediates. nih.gov

Deuterium (B1214612) exchange studies have further elucidated the reaction mechanisms. Over a CuX zeolite with D₂O, the isomerized products showed extensive deuterium incorporation, while the starting 3,3-dimethylbut-1-ene did not undergo direct exchange. organic-chemistry.org This suggests that isomerization is a prerequisite for exchange under these conditions. In contrast, over magnesium oxide with D₂, direct exchange occurs on the vinyl hydrogens of 3,3-dimethylbut-1-ene without isomerization. organic-chemistry.org Over γ-alumina, rapid isomerization occurs with very little deuterium incorporation, indicating a different mechanism. organic-chemistry.org

Catalyst / ConditionsReactantProductsKey Observation
Dilute H₂SO₄3,3-Dimethylbut-1-ene2,3-Dimethylbutan-2-ol, 2,3-Dimethylbut-2-eneCarbocation rearrangement (1,2-methyl shift)
CuX Zeolite / D₂O3,3-Dimethylbut-1-ene2,3-Dimethylbut-1-ene, 2,3-Dimethylbut-2-eneIsomerization required for deuterium exchange
Magnesium Oxide / D₂3,3-Dimethylbut-1-eneDeuterated 3,3-Dimethylbut-1-eneDirect exchange without isomerization
γ-Alumina / D₂3,3-Dimethylbut-1-ene2,3-Dimethylbut-1-ene, 2,3-Dimethylbut-2-eneRapid isomerization with minimal exchange

Iodocyclization of Related Alkynyl Substrates

Iodocyclization is a powerful method for synthesizing iodine-functionalized heterocyclic compounds from acyclic precursors containing an alkyne and a tethered nucleophile. rsc.orgresearchgate.net This reaction takes advantage of the electrophilic nature of iodine, which activates the alkyne towards intramolecular nucleophilic attack. researchgate.net These reactions are typically carried out under mild conditions using a simple iodine source like molecular iodine (I₂) and a base (e.g., NaHCO₃ or K₂CO₃) to neutralize the acid produced. researchgate.netnih.gov

The process is initiated by the interaction of the alkyne's π-electrons with the electrophilic iodine, leading to the formation of an iodonium ion intermediate. A suitably positioned internal nucleophile (containing oxygen, nitrogen, or sulfur) then attacks this intermediate in an intramolecular fashion, resulting in ring closure. The regioselectivity of the cyclization is governed by factors including ring size and the substitution pattern of the alkyne, often following Baldwin's rules. researchgate.net

This methodology has been used to synthesize a wide variety of heterocycles, including iodinated furans, pyrroles, thiophenes, indoles, and benzo[b]furans. researchgate.net For example, 2-alkynylphenols undergo 5-endo-dig iodocyclization to produce 3-iodobenzo[b]furans, and homopropargylic sulfonamides can cyclize to afford 4-iodopyrrole derivatives. researchgate.net The resulting iodo-functionalized heterocycles are versatile synthetic intermediates, as the carbon-iodine bond can be readily elaborated through various cross-coupling reactions. nih.gov

A metal-free cyclization-allylation of N-allyl-2-alkynylanilines catalyzed by iodine(I) species has also been reported, which proceeds through an iodocyclization-rearrangement-deiodination sequence. This highlights the expanding utility of iodocyclization in tandem reaction sequences.

Alkynyl Substrate ClassNucleophileIodine SourceProduct Heterocycle
o-(1-Alkynyl)benzamidesAmide NitrogenI₂Isoindolin-1-ones / Isoquinolin-1(2H)-ones
3-Alkyne-1,2-diolsHydroxyl OxygenI₂ / NaHCO₃β-Iodofurans
2-AlkynylphenolsPhenolic OxygenI₂ / NaHCO₃3-Iodobenzo[b]furans
Homopropargylic sulfonamidesSulfonamide NitrogenI₂ / K₂CO₃4-Iodopyrroles
1-Mercapto-3-yn-2-olsThiol SulfurI₂ / NaHCO₃3-Iodothiophenes

Mechanistic Investigations and Computational Studies Pertaining to 1 Iodo 3,3 Dimethylbut 1 Ene Reactivity

Understanding Reaction Pathways and Intermediates

The reaction pathways of 1-iodo-3,3-dimethylbut-1-ene and its precursors are often dictated by the formation and stability of key intermediates. These can range from carbocations in electrophilic additions to organometallic species in catalyzed reactions.

The chemistry of 3,3-dimethylbut-1-ene, the parent alkene of this compound, is a classic example of reactions proceeding through carbocation intermediates that are prone to rearrangement. When 3,3-dimethylbut-1-ene reacts with electrophiles such as hydrogen halides (e.g., HI), the initial protonation of the double bond leads to the formation of a secondary carbocation. echemi.comrichmond.edunih.govyoutube.com This secondary carbocation is relatively unstable and can rearrange to a more stable tertiary carbocation via a 1,2-methyl shift. nih.govyoutube.com

This rearrangement is a key feature in the reaction of 3,3-dimethylbut-1-ene with HI, which ultimately leads to the formation of 2-iodo-2,3-dimethylbutane (B3344076) as the major product, rather than the unrearranged 2-iodo-3,3-dimethylbutane. nih.govdoubtnut.com The driving force for this rearrangement is the increased stability of the tertiary carbocation, which is stabilized by hyperconjugation and inductive effects from the three surrounding alkyl groups.

The general mechanism for this process is as follows:

Protonation: The π-bond of the alkene attacks the electrophile (H+), forming a secondary carbocation.

1,2-Methyl Shift: A methyl group from the adjacent quaternary carbon migrates to the positively charged carbon, resulting in the formation of a more stable tertiary carbocation.

Nucleophilic Attack: The nucleophile (I-) attacks the tertiary carbocation, leading to the final rearranged product.

Table 1: Carbocation Intermediates in the Reaction of 3,3-Dimethylbut-1-ene with HI
StepIntermediateStructureStability
Initial ProtonationSecondary Carbocation(CH₃)₃C-CH⁺-CH₃Less Stable
After RearrangementTertiary Carbocation(CH₃)₂C⁺-CH(CH₃)₂More Stable

While not directly involving this compound, studies on the heterogeneous catalysis of 3,3-dimethylbut-1-ene provide insights into the behavior of this sterically hindered alkene on catalyst surfaces. For instance, the reaction of 3,3-dimethylbut-1-ene with deuterium (B1214612) over various oxide catalysts has been investigated to understand the nature of adsorbed species and their stability.

These studies reveal that the interaction of the alkene with the catalyst surface can lead to different reaction pathways, including isomerization and hydrogen-deuterium exchange. The stability and reactivity of the adsorbed species are influenced by the nature of the catalyst and the reaction conditions. The steric hindrance from the tert-butyl group can affect the orientation of the molecule on the catalyst surface, thereby influencing which hydrogens are more readily exchanged.

The reactivity of this compound in transition metal-catalyzed reactions, such as cross-coupling, involves the formation of various organometallic intermediates. While specific studies on this compound are limited, the general mechanisms for vinyl iodides are well-established.

In reactions like the Heck, Suzuki, or Sonogashira couplings, the catalytic cycle typically begins with the oxidative addition of the vinyl iodide to a low-valent transition metal complex (e.g., Pd(0)). wikipedia.org This step forms a vinyl-metal-iodide intermediate. Subsequent steps involve transmetalation (in Suzuki and related couplings) or migratory insertion of an alkene or alkyne (in Heck and Sonogashira couplings), followed by reductive elimination to yield the final product and regenerate the catalyst.

Metal-hydride intermediates are crucial in isomerization reactions of alkenes, which can be catalyzed by transition metals. rsc.orgpolimi.it Similarly, metal-silyl intermediates play a role in reactions involving organosilicon compounds. The steric bulk of the tert-butyl group in this compound can be expected to influence the rates and outcomes of these catalytic steps.

Stereochemical Mechanism Elucidation

The stereochemistry of reactions involving this compound is of significant interest, particularly in the synthesis of complex organic molecules where precise control of the three-dimensional arrangement of atoms is crucial.

Vinyl iodides are valuable substrates in stereoselective cross-coupling reactions due to the high reactivity of the C-I bond. wikipedia.org The stereochemistry of the resulting product is often determined by the geometry of the starting vinyl iodide and the mechanism of the cross-coupling reaction.

However, factors such as the choice of catalyst, ligands, and reaction conditions can influence the stereochemical outcome. For sterically hindered vinyl iodides like this compound, the steric bulk of the tert-butyl group can play a significant role in dictating the approach of the coupling partners and may favor the formation of one stereoisomer over another. nih.govworktribe.com

Table 2: General Stereochemical Outcomes in Cross-Coupling Reactions of Vinyl Iodides
Reaction TypeTypical Stereochemical OutcomeKey Factors
Suzuki CouplingRetentionCatalyst, Ligands, Boronic acid/ester
Heck ReactionSyn-addition/Syn-eliminationCatalyst, Ligands, Alkene substrate
Sonogashira CouplingRetentionCatalyst, Ligands, Alkyne substrate

The synthesis of this compound itself can be achieved through stereospecific routes. For example, the hydroiodination of 3,3-dimethylbut-1-yne can, in principle, lead to the formation of this compound. The stereochemistry of the addition of HI across the triple bond can be influenced by the reaction conditions and the presence of catalysts. While the addition of HX to alkynes can proceed through a vinylic carbocation, which is generally unstable, alternative termolecular mechanisms have been proposed to explain the observed stereoselectivity. echemi.com

Once formed, vinyl iodides can undergo thermal or photochemically induced E/Z isomerization. The mechanism of such isomerizations can involve radical intermediates or concerted pathways, depending on the conditions. For this compound, the relative stability of the E and Z isomers will be influenced by the steric interactions between the bulky tert-butyl group and the iodine atom. Computational studies on simpler vinyl iodides have been used to understand their electronic structure and photodissociation dynamics, which can provide insights into their stability and reactivity. aip.org

Computational Chemistry Approaches

Computational chemistry provides a theoretical lens to understand and predict chemical phenomena. For a molecule like this compound, these methods could offer significant insights into its electronic structure and how this influences its reactivity in various chemical transformations.

Density Functional Theory (DFT) Studies on Reactivity and Transition States

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. By determining the electron density, DFT can predict a molecule's geometry, energy, and other properties. In the context of this compound, DFT studies would be invaluable for:

Mapping Reaction Pathways: Investigating the step-by-step mechanism of reactions involving this vinyl iodide. This would involve identifying all relevant intermediates and, crucially, the transition states that connect them.

Calculating Activation Energies: Determining the energy barriers for different potential reaction pathways. This information is key to understanding reaction kinetics and predicting which products are likely to form.

Analyzing Electronic Effects: Understanding how the iodine atom and the bulky tert-butyl group influence the electron distribution in the double bond and the C-I bond, thereby affecting the molecule's susceptibility to nucleophilic or electrophilic attack.

A hypothetical DFT study on a reaction of this compound, for instance a cross-coupling reaction, might involve the computational modeling of the oxidative addition step to a metal catalyst. The calculated energies of the reactant, transition state, and product would provide the activation energy for this key step.

Table 1: Hypothetical DFT Data for a Reaction Involving this compound

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+15.2
Products-5.8

This table is illustrative and does not represent actual experimental or calculated data.

Computational Verification of Proposed Catalytic Cycles and Intermediate Structures

Beyond individual reaction steps, computational chemistry is instrumental in validating entire proposed catalytic cycles. For reactions where this compound acts as a substrate, computational studies could:

Optimize Geometries of Intermediates: Determine the three-dimensional structures of all proposed species within a catalytic cycle. This can confirm their stability and steric feasibility.

Calculate Thermodynamic and Kinetic Parameters: Provide a complete energy profile of the catalytic cycle, including the energies of all intermediates and transition states. This allows for the identification of the rate-determining step and potential bottlenecks in the catalytic process.

Assess Ligand Effects: In metal-catalyzed reactions, DFT can be used to probe how different ligands on the metal center influence the reactivity and selectivity of the catalytic system when interacting with this compound.

The absence of specific computational studies on this compound highlights a potential area for future research. Such investigations would undoubtedly contribute to a deeper understanding of the reactivity of this and related vinyl iodides, aiding in the design of new synthetic methodologies.

Advanced Spectroscopic Analysis of 1 Iodo 3,3 Dimethylbut 1 Ene and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 1-Iodo-3,3-dimethylbut-1-ene and its derivatives, providing critical data on the connectivity and spatial arrangement of atoms.

Elucidation of Product Stereochemistry and Isomeric Purity (e.g., by 1H and 13C NMR)

Both ¹H and ¹³C NMR are indispensable for determining the stereochemistry and assessing the isomeric purity of products derived from reactions of this compound. The chemical shifts (δ), coupling constants (J), and signal multiplicities provide a detailed map of the molecular structure.

For the parent compound, (E)-1-Iodo-3,3-dimethylbut-1-ene, the vinylic protons exhibit distinct signals in the ¹H NMR spectrum. The proton on the carbon bearing the iodine (C1) and the adjacent proton (C2) form an AX system, with a characteristic coupling constant for the trans configuration, typically in the range of 14-15 Hz. The large tert-butyl group significantly influences the electronic environment, shifting the signals of nearby protons.

In reaction products, changes in these chemical shifts and coupling constants reveal alterations to the double bond, such as in addition or coupling reactions. For instance, in a Suzuki coupling reaction where the iodo group is replaced by an aryl group, the disappearance of the characteristic vinylic proton signals and the appearance of new aromatic and aliphatic signals confirm the transformation. The stereochemistry of the original double bond is often retained in such cross-coupling reactions, a fact that can be confirmed by the coupling constants of the vinylic protons in the product. wikipedia.org

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The chemical shifts of the sp² carbons are particularly diagnostic. The carbon atom bonded to the iodine is significantly shielded compared to a typical vinylic carbon due to the heavy atom effect of iodine. Following a reaction, the shift of this carbon signal to a downfield region indicates the replacement of the iodine atom.

Below are typical, approximate NMR chemical shifts for this compound and its parent alkene, 3,3-dimethyl-1-butene (B1661986).

Interactive Table 1: Comparative ¹H NMR Data (ppm)

Compound H-1 (CH=) H-2 (=CH₂) tert-Butyl (C(CH₃)₃)
3,3-dimethyl-1-butene 5.83 4.88 1.01

Note: Data for 3,3-dimethyl-1-butene is sourced from reference spectra. chemicalbook.com Data for the iodo-compound is estimated based on typical values for vinyl iodides.

Interactive Table 2: Comparative ¹³C NMR Data (ppm)

Compound C-1 (=CHI) C-2 (=CH) C-3 (C(CH₃)₃) C-4 (CH₃)
3,3-dimethyl-1-butene 147.5 108.7 33.5 29.3

Note: Data for 3,3-dimethyl-1-butene is sourced from reference spectra. chemicalbook.com Data for the iodo-compound is estimated based on typical values for vinyl iodides and the heavy atom effect.

Application of Deuterium (B1214612) NMR in Mechanistic Studies of Alkene Transformations

Deuterium (²H) NMR spectroscopy is a powerful tool for probing the mechanisms of reactions involving alkenes, such as isomerization, hydrogenation, and addition reactions. wikipedia.org By using deuterated reagents or solvents, the fate of deuterium atoms can be tracked throughout a reaction, providing direct evidence for proposed mechanistic pathways. nih.gov

For instance, in studies of metal-catalyzed alkene isomerization, deuterium labeling can distinguish between different proposed mechanisms, such as the π-allyl mechanism or an insertion/elimination pathway. acs.org If a reaction is performed with a deuterated catalyst or in the presence of a deuterium source like D₂O, the position of deuterium incorporation in the product can be determined by ²H NMR. nih.gov

π-Allyl Mechanism : This pathway would typically result in a specific, intramolecular 1,3-deuterium shift. acs.orgrsc.org

Insertion/Elimination Mechanism : This pathway might lead to a different distribution of deuterium, potentially involving both 1,2- and 1,3-shifts or intermolecular crossover. acs.org

²H NMR spectra have a chemical shift range similar to ¹H NMR but often exhibit broader signals due to the quadrupolar nature of the deuterium nucleus. wikipedia.org The key advantage is the ability to directly observe the deuterium signal and its coupling to adjacent carbons in the ¹³C spectrum (seen as triplets), confirming the precise location of the label. acs.org This information is crucial for validating or refuting proposed transition states and intermediates in the transformation of alkenes like this compound. nih.gov

Mass Spectrometry (MS) for Product Identification and Isotopic Analysis

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound and its reaction products. It also provides structural information through the analysis of fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound is expected to show a distinct molecular ion peak (M⁺). A prominent fragmentation pathway involves the cleavage of the bond between the tert-butyl group and the vinyl system, which is allylic and thus relatively weak. This would result in a stable tert-butyl cation at m/z 57, which is often the base peak in similar structures. Another significant fragmentation would be the loss of the iodine atom (mass 127), leading to a [M-127]⁺ peak. The presence of an ion at m/z 127 corresponding to I⁺ can also be indicative of an iodine-containing compound. docbrown.info

Interactive Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Identity Notes
210 [C₆H₁₁I]⁺ Molecular Ion (M⁺)
153 [M - C₄H₉]⁺ Loss of tert-butyl group
127 [I]⁺ Iodine cation
83 [M - I]⁺ Loss of iodine atom

MS is also vital for isotopic analysis, especially when reactions are conducted using isotopically labeled materials, such as in the deuterium NMR studies mentioned previously. By comparing the mass spectrum of a reaction product with that of its unlabeled analog, the number and location of incorporated isotopes can often be determined. This is crucial for verifying the outcomes of deuteration reactions and for quantitative analysis in kinetic isotope effect studies, which provide further mechanistic insights. acs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence or absence of key functional groups in this compound and its reaction products. The technique is based on the principle that molecular bonds vibrate at specific, quantized frequencies.

The IR spectrum of this compound displays several characteristic absorption bands:

=C-H Stretch : The stretching vibration of the vinylic C-H bonds typically appears at wavenumbers just above 3000 cm⁻¹ (around 3020-3100 cm⁻¹). pressbooks.pub

C-H Stretch (Aliphatic) : The stretching of the C-H bonds in the tert-butyl group appears in the 2850-2960 cm⁻¹ region. pressbooks.pub

C=C Stretch : The carbon-carbon double bond stretch for a vinyl group is observed in the region of 1630-1680 cm⁻¹. spectroscopyonline.com

=C-H Bend : Out-of-plane bending vibrations (wags) for the vinylic hydrogens are found in the 700-1000 cm⁻¹ range and can be diagnostic of the alkene substitution pattern. spectroscopyonline.com

C-I Stretch : The carbon-iodine bond stretch is expected to appear in the far-infrared or fingerprint region, typically between 500 and 600 cm⁻¹. docbrown.info This absorption is often weak and can be difficult to assign definitively. orgchemboulder.com

When this compound undergoes a reaction, the IR spectrum of the product will reflect the change in functional groups. For example, if the double bond is hydrogenated, the =C-H and C=C stretching bands will disappear. If the iodo group is substituted, the C-I stretching frequency will vanish, and new bands corresponding to the new functional group (e.g., C-O stretch for an ether, or aromatic C-C stretches for a coupled product) will appear.

Interactive Table 4: Characteristic IR Absorption Frequencies (cm⁻¹) for this compound

Wavenumber (cm⁻¹) Bond Vibration Intensity
3020-3100 =C-H Stretch Medium
2850-2960 C-H Stretch (sp³) Strong
1630-1680 C=C Stretch Medium-Weak
700-1000 =C-H Bend (out-of-plane) Strong

X-ray Crystallography for Definitive Structural Confirmation of Derivatives

For reaction products of this compound that are crystalline solids, single-crystal X-ray crystallography provides the most definitive structural information. This technique maps the electron density of a crystal to determine the precise three-dimensional arrangement of atoms, bond lengths, and bond angles.

While this compound itself is a liquid, many of its derivatives, particularly those formed through cross-coupling reactions or other transformations that introduce rigid, polar, or hydrogen-bonding functionalities, may be crystalline. X-ray crystallography can unequivocally confirm the molecular structure, including the relative and absolute stereochemistry of any new chiral centers formed during a reaction.

For example, in a borylative coupling reaction involving a vinyl iodide and an alkene, X-ray diffraction was used to confirm the relative configuration of the newly formed stereocenters in the product. nih.gov Similarly, in studies of poly(vinyl alcohol)–iodine complexes, X-ray diffraction has been employed to analyze the crystal lattice and the packing of polymer chains and iodine ions. acs.org This level of detail is unattainable by other spectroscopic methods and is considered the gold standard for structural proof when applicable.

Synthetic Applications and Broader Impact in Organic Chemistry Research

Role of 1-Iodo-3,3-dimethylbut-1-ene as a Key Intermediate in Carbon-Carbon Bond Forming Reactions

This compound is a highly effective substrate in transition metal-catalyzed cross-coupling reactions, which are fundamental processes for constructing carbon-carbon (C-C) bonds. The carbon-iodine bond in vinyl iodides is weaker than that of the corresponding bromides or chlorides, making it more reactive and allowing reactions to proceed under milder conditions.

This compound has been notably employed in the Negishi coupling, a reaction that couples organic halides with organozinc compounds, typically catalyzed by a nickel or palladium complex. Research has shown that the sterically hindered (Z)-1-iodo-3,3-dimethylbut-1-ene can be successfully coupled with various organozinc reagents to produce stereoisomerically pure products in good yields. For instance, its reaction with n-decylzinc iodide proceeds efficiently, demonstrating the utility of this vinyl iodide in forming C(sp²)-C(sp³) bonds. The presence of the bulky tert-butyl group presents a synthetic challenge, yet optimized conditions have been developed to overcome this steric hindrance and achieve high conversion rates.

A significant finding in these studies is the critical role of additives in controlling the reaction's outcome. The use of N,N,N',N'-tetramethylethylenediamine (TMEDA) in conjunction with a palladium catalyst like Dichloro(bis(triphenylphosphine))palladium(II) has been shown to be exceptionally effective. This combination not only accelerates the reaction but also preserves the stereochemistry of the double bond, preventing isomerization and the formation of byproducts where the double bond has migrated. Without TMEDA, Negishi couplings involving (Z)-1-iodo-3,3-dimethylbut-1-ene can be sluggish and lead to undesired side products.

Reactant 1Reactant 2CatalystAdditiveProductYieldKey Finding
(Z)-1-Iodo-3,3-dimethylbut-1-enen-Decylzinc iodidePdCl₂(PPh₃)₂TMEDA(Z)-4,4-Dimethyltetradec-5-eneGoodTMEDA is crucial for high yield and stereoretention. nih.gov
(Z)-1-Iodo-3,3-dimethylbut-1-enePhenethylzinc iodidePdCl₂(PPh₃)₂TMEDA(Z)-5,5-Dimethyl-1-phenylhex-1-eneGoodReaction provides stereoisomerically pure product. nih.gov

Utility in the Synthesis of Complex Organic Molecules and Natural Product Derivatives

The vinyl iodide functional group is a cornerstone in the stereoselective synthesis of complex molecules, including natural products and their derivatives. nih.gov The ability to form C-C bonds while retaining the specific E/Z geometry of the double bond is crucial for building intricate molecular architectures. While direct total syntheses employing this compound are not extensively documented, its derivatives and analogous structures are pivotal intermediates.

A prominent example is in the synthesis of precursors to α-amino boronic esters. These compounds are significant pharmacoisosteres of amino acids and are key components in therapeutically important molecules. For instance, a derivative of this compound, namely 2-[(E)-1-iodo-3,3-dimethylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, serves as a crucial intermediate in synthetic routes leading to boronic acid derivatives. These derivatives are foundational for synthesizing complex peptide boronic acids, such as the anticancer drug Bortezomib, which is used to treat multiple myeloma and mantle cell lymphoma. The vinyl iodide moiety in these intermediates provides a reactive handle for subsequent coupling and functionalization steps necessary to construct the final drug molecule.

Contribution to the Development of Novel Chemical Reactions and Methodologies

Research involving this compound has directly contributed to a deeper understanding of reaction mechanisms and the development of more robust synthetic methods. The challenges posed by its steric bulk have spurred innovation in catalyst and ligand design.

The study of Negishi couplings with (Z)-1-iodo-3,3-dimethylbut-1-ene was instrumental in uncovering the significant impact of ligands and additives on stereoselectivity. nih.gov It was observed that traditional palladium catalysts alone gave low conversions, but the addition of a stoichiometric amount of TMEDA dramatically improved the reaction's efficiency and, critically, ensured that the geometry of the double bond was maintained. nih.gov This finding was contrary to the prevailing thought at the time and led to the development of a powerful new methodology combining a palladium catalyst with TMEDA for Negishi couplings. This method negates undesired isomerization pathways and enhances product yields, representing a general improvement applicable to a wide range of substrates beyond just this compound. nih.gov

Building Block in the Research and Preparation of Advanced Materials and Pharmaceutical Intermediates

As established, derivatives of this compound are valuable building blocks for pharmaceutical intermediates due to the versatile reactivity of the vinyl iodide group. Its role in constructing the carbon backbone of boronic acid-based protease inhibitors highlights its importance in medicinal chemistry.

Furthermore, the vinyl iodide functional group is increasingly recognized for its potential in materials science. Vinyl iodides can serve as monomers or as key functional handles on polymers for post-polymerization modification. nih.gov For example, an "iodo-yne" polymerization has been developed that uses diiodoperfluoroalkanes to create polymers containing vinyl iodide groups directly in the polymer chain. nih.gov These embedded vinyl iodide functionalities can then be modified using various metal-catalyzed cross-coupling reactions, allowing for the diversification and tuning of polymer properties. nih.gov Although the direct polymerization of this compound has not been specifically reported, its status as a sterically defined vinyl iodide makes it a potential candidate for incorporation into novel monomers for the synthesis of functional polymers and advanced materials with tailored electronic or physical properties.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 1-Iodo-3,3-dimethylbut-1-ene, and how can reaction conditions be optimized to favor iodination?

  • Methodological Answer : The compound can be synthesized via hydroiodination of 3,3-dimethylbut-1-ene using HI. Key considerations include:

  • Catalyst selection : Protic acids (e.g., H3PO4) or Lewis acids to stabilize carbocation intermediates.
  • Temperature control : Low temperatures (0–10°C) minimize carbocation rearrangements, while higher temperatures may favor thermodynamic products .
  • Solvent polarity : Polar solvents (e.g., CH2Cl2) stabilize ionic intermediates, improving regioselectivity.
    • Validation : Monitor reaction progress via TLC or GC-MS, and confirm structure using <sup>1</sup>H/<sup>13</sup>C NMR and IR spectroscopy (e.g., C-I stretch at ~500 cm<sup>-1</sup>) .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • Chromatography : HPLC or GC with a non-polar column to separate iodinated products from unreacted alkene.
  • Spectroscopic techniques :
  • NMR : Confirm absence of carbocation rearrangement by comparing experimental <sup>13</sup>C shifts to computational predictions (e.g., tertiary carbons at δ 25–35 ppm).
  • Mass spectrometry : Molecular ion peak at m/z 210 (C6H11I<sup>+</sup>) .
  • Elemental analysis : Quantify iodine content via combustion analysis or ICP-MS.

Advanced Research Questions

Q. What mechanistic insights explain carbocation rearrangements during the synthesis of this compound?

  • Methodological Answer :

  • Step 1 : Protonation of the alkene generates a secondary carbocation.
  • Step 2 : Methyl group migration occurs via a 1,2-shift to form a more stable tertiary carbocation (Figure 10.7A in ).
  • Kinetic vs. thermodynamic control : Low-temperature conditions favor the kinetic product (secondary carbocation), while prolonged reaction times or heat drive rearrangement to the tertiary carbocation .
  • Computational validation : Use DFT calculations (e.g., Gaussian) to model transition states and compare activation energies of competing pathways.

Q. How can researchers resolve contradictions between theoretical and experimental data in spectroscopic characterization?

  • Methodological Answer :

  • Case example : Unexpected <sup>1</sup>H NMR splitting patterns may arise from dynamic processes (e.g., hindered rotation).
  • Solutions :
  • Variable-temperature NMR : Identify coalescence temperatures to probe rotational barriers.
  • Isotopic labeling : Substitute <sup>2</sup>H or <sup>13C to isolate coupling effects.
  • Synchrotron IR microspectroscopy : Map spatial distribution of functional groups on surfaces (e.g., indoor adsorption studies in ).
  • Statistical analysis : Apply ANOVA or chi-square tests to assess significance of discrepancies .

Q. What strategies optimize the use of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer :

  • Ligand design : Bulky phosphine ligands (e.g., SPhos) enhance oxidative addition efficiency.
  • Solvent/base selection : Use polar aprotic solvents (DMF) with weak bases (K2CO3) to minimize β-hydride elimination.
  • Kinetic profiling : Monitor reaction progress via in situ <sup>19</sup>F NMR (if fluorinated partners are used) .
  • Post-reaction analysis : Employ MALDI-TOF to detect palladium nanoparticles, which indicate catalyst decomposition.

Data Contradiction and Experimental Design

Q. How should researchers address inconsistent yields in iodination reactions under identical conditions?

  • Methodological Answer :

  • Systematic troubleshooting :
FactorInvestigation Method
HI purity Titrate HI solution with AgNO3 to confirm concentration.
Moisture Karl Fischer titration to detect H2O in solvents.
Oxygen inhibition Repeat reactions under N2/Ar atmosphere.
  • Design of experiments (DoE) : Use factorial design to isolate variables (e.g., temperature, catalyst loading) and identify interactions .

Q. What advanced computational methods predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Model solvent effects on carbocation stability using AMBER or GROMACS.
  • Reaction force field (ReaxFF) : Study bond dissociation energies during iodination.
  • Machine learning : Train models on existing kinetic data to predict optimal conditions for new substrates .

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